molecular formula C27H19N3O3 B15016175 N-(2-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide

N-(2-{[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide

Katalognummer: B15016175
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: UHBKXQUZCHQNJO-OGLMXYFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The compound’s structure includes an anthracene moiety, which is a polycyclic aromatic hydrocarbon, and a furan ring, which is a heterocyclic aromatic compound containing oxygen.

Vorbereitungsmethoden

The synthesis of N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the condensation of anthracene-9-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-furoyl chloride in the presence of a base to yield the final product. The reaction conditions often involve refluxing in an organic solvent such as dichloromethane or toluene .

Analyse Chemischer Reaktionen

N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its pharmacological properties, the compound is investigated for potential use in drug development, particularly in targeting cancer cells.

    Industry: It is used in the production of organic electronic materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can induce apoptosis in cancer cells by activating the p53-p21 pathway, leading to cell cycle arrest and programmed cell death. It also interacts with various enzymes and receptors, modulating their activity and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to N-(2-{N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)FURAN-2-CARBOXAMIDE include other furan derivatives and anthracene-based compounds. These compounds share structural similarities but differ in their functional groups and biological activities. For example:

Eigenschaften

Molekularformel

C27H19N3O3

Molekulargewicht

433.5 g/mol

IUPAC-Name

N-[2-[[(E)-anthracen-9-ylmethylideneamino]carbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C27H19N3O3/c31-26(22-12-5-6-13-24(22)29-27(32)25-14-7-15-33-25)30-28-17-23-20-10-3-1-8-18(20)16-19-9-2-4-11-21(19)23/h1-17H,(H,29,32)(H,30,31)/b28-17+

InChI-Schlüssel

UHBKXQUZCHQNJO-OGLMXYFKSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CO5

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=C4NC(=O)C5=CC=CO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.